

Isavuconazole minimum inhibitory concentration determination for Mucorales

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Compound of Interest

Compound Name: *Isavuconazonium*

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Determining Isavuconazole MIC for Mucorales: A Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and protocol for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against fungi belonging to the order Mucorales. Mucormycosis, the infection caused by these molds, is a severe and often fatal disease, making accurate susceptibility testing crucial for clinical management and drug development. Isavuconazole is a broad-spectrum triazole antifungal agent with demonstrated activity against Mucorales and is approved for the treatment of invasive mucormycosis.[1][2][3] Standardized methods for antifungal susceptibility testing (AFST) are essential for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.2 provide guidelines for testing filamentous fungi.[4][5]

Data Presentation: Isavuconazole MICs for Mucorales

The following table summarizes isavuconazole MIC data for various Mucorales species, compiled from studies utilizing CLSI and EUCAST broth microdilution methods. It is important

to note that MIC values can vary depending on the testing methodology (CLSI vs. EUCAST) and even the reading time of the results.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mucorales Species	Testing Method	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
All Mucorales	CLSI	292	0.25 to ≥16	-	-	[7]
All Mucorales	CLSI	124	0.125 to 8	-	-	[6]
All Mucorales	EUCAST	124	0.5 to 8	-	-	[6]
All Mucorales	CLSI	72	0.125 to 2	1	-	[4][8]
All Mucorales	EUCAST (Day 1)	72	0.125 to 16	1	-	[4][8]
Rhizopus spp.	CLSI	27	-	1	>8	[2][3]
Rhizopus arrhizus (oryzae)	CLSI	-	-	1	-	[7][9]
Rhizopus microsporus	CLSI	26	0.125 to 1	0.5	-	[4][8]
Lichtheimia spp.	CLSI	11	-	4	8	[2][3]
Lichtheimia corymbifera	CLSI	12	1 to 2	1	-	[4][8]
Mucor spp.	CLSI	8	-	>8	-	[2][3]
Mucor circinelloides	CLSI	14	1 to 8	4-8	-	[4][8]

Rhizomucor pusillus	CLSI	9	0.125 to 1	1	-	[4][8]
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Note: Clinical breakpoints for isavuconazole against Mucorales have not been established.[4] However, isavuconazole is an important treatment option for mucormycosis.[1][10]

Experimental Protocols

The following are detailed methodologies for determining the isavuconazole MIC for Mucorales based on the CLSI M38 and EUCAST E.Def 9.2 documents.

I. CLSI M38-A2 Broth Microdilution Method

This protocol is a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Media Preparation:

- Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) at a pH of 7.0.
- Prepare the medium according to the manufacturer's instructions.

2. Inoculum Preparation:

- Grow the Mucorales isolate on potato dextrose agar (PDA) at 35°C for 4-7 days to obtain mature sporangia.
- Harvest the spores by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- Gently rub the surface with a sterile cotton swab.
- Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

- Adjust the spore concentration of the supernatant to 0.4×10^5 to 5×10^5 CFU/mL by counting with a hemocytometer and performing serial dilutions in sterile saline. This will be the working inoculum suspension.

3. Isavuconazole Plate Preparation:

- Prepare a stock solution of isavuconazole in dimethyl sulfoxide (DMSO).
- Perform serial twofold dilutions of isavuconazole in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 mg/L.
- Dispense 100 μ L of each concentration into the wells of a 96-well microtiter plate.
- Include a drug-free well (growth control) and an uninoculated well (sterility control).

4. Inoculation and Incubation:

- Add 100 μ L of the working inoculum suspension to each well, resulting in a final inoculum concentration of 0.2×10^5 to 2.5×10^5 CFU/mL.
- Seal the plates and incubate at 35°C for 24-48 hours.

5. Endpoint Determination:

- Read the MICs visually.
- The MIC is the lowest concentration of isavuconazole that shows 100% inhibition of growth (complete absence of visible growth) compared to the growth control.[\[5\]](#)[\[6\]](#)

II. EUCAST E.Def 9.2 Broth Microdilution Method

This protocol is the European standard for antifungal susceptibility testing of molds.

1. Media Preparation:

- Use RPMI 1640 medium supplemented with 2% glucose, with L-glutamine, without bicarbonate, and buffered with MOPS at a pH of 7.0.

2. Inoculum Preparation:

- The inoculum preparation is similar to the CLSI method.
- Adjust the final inoculum concentration to be 1×10^5 to 2.5×10^5 CFU/mL in the final testing volume.[\[6\]](#)

3. Isavuconazole Plate Preparation:

- Similar to the CLSI method, prepare serial twofold dilutions of isavuconazole in the EUCAST testing medium.

4. Inoculation and Incubation:

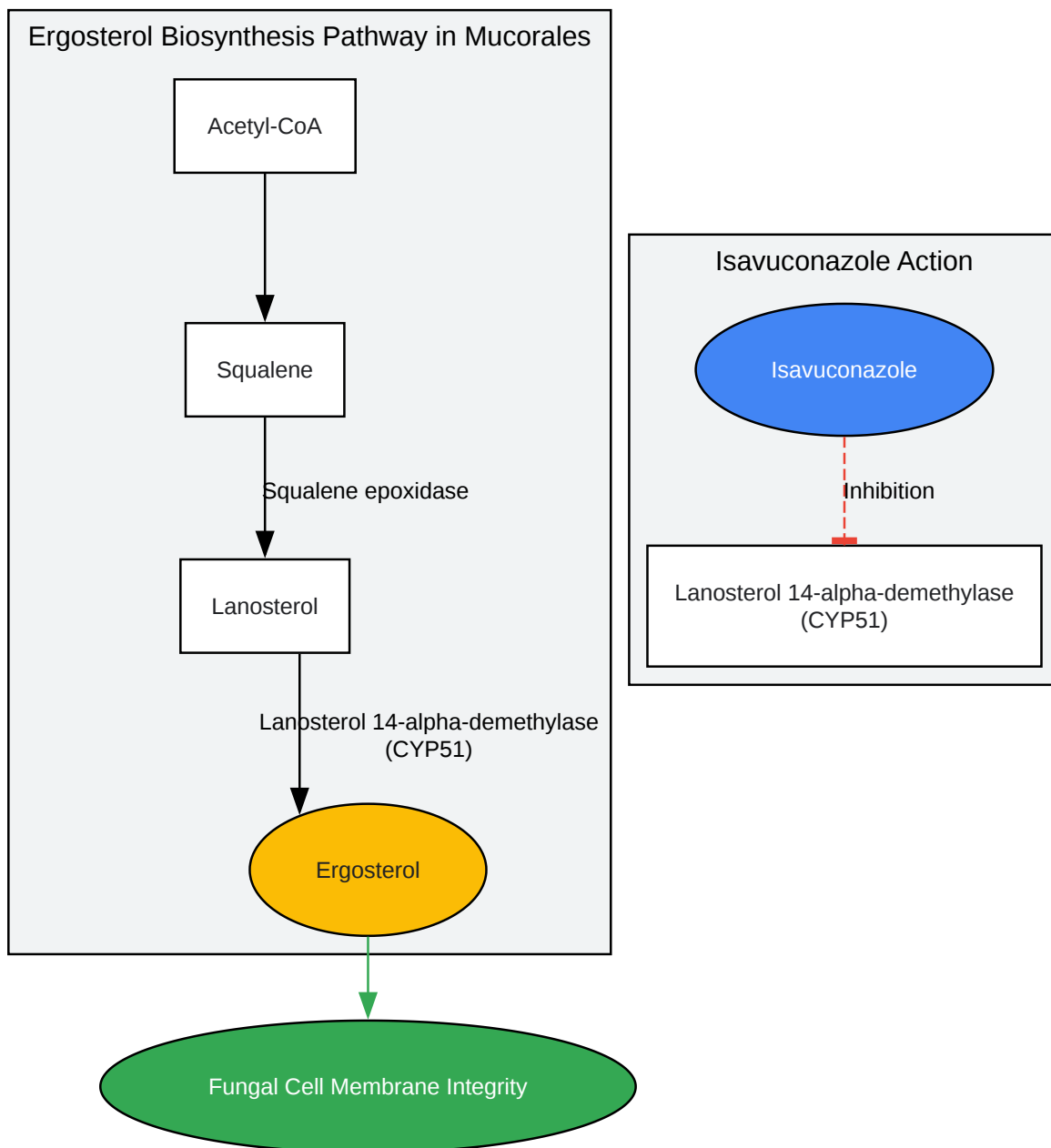
- Inoculate the microtiter plates and incubate at 35°C.
- Read the plates at 24 hours. If growth is insufficient, a second reading at 48 hours can be performed.[\[5\]](#)[\[6\]](#)

5. Endpoint Determination:

- The MIC endpoint is also defined as 100% inhibition of growth.[\[6\]](#)

Mandatory Visualizations

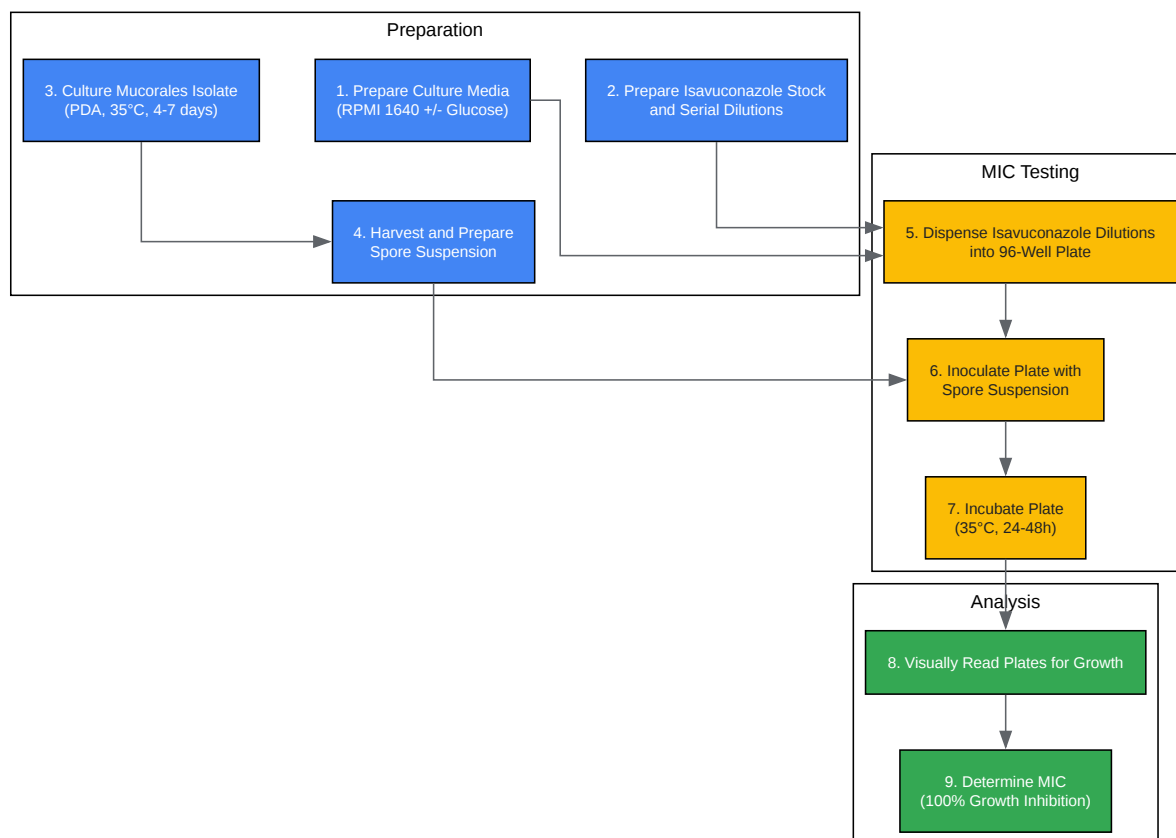
Signaling Pathway



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Caption: Isavuconazole targets and inhibits lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, disrupting fungal cell membrane integrity.

Experimental Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of isavuconazole against Mucorales using the broth microdilution method.

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